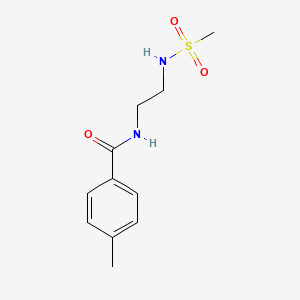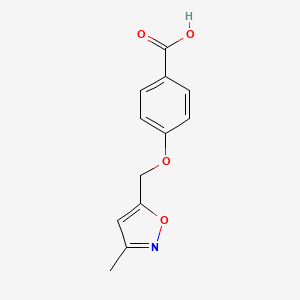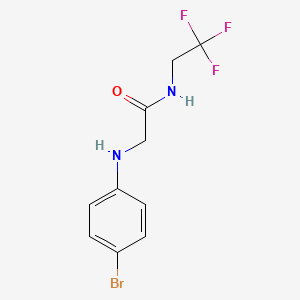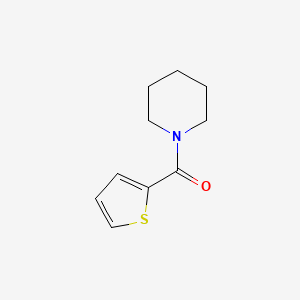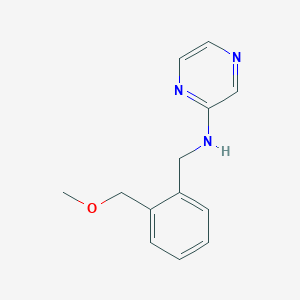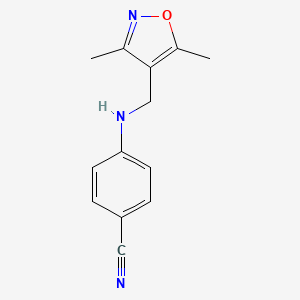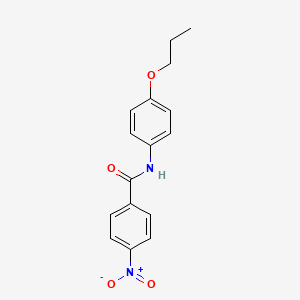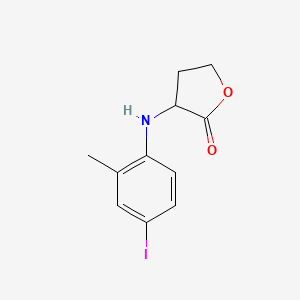![molecular formula C13H19NO3S B14914565 4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
4-[1-(Phenylsulfonyl)propan-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is characterized by the presence of a phenylsulfonyl group attached to an ethyl chain, which is further connected to the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable sulfonyl chloride derivative. One common method is the reaction of morpholine with 1-methyl-2-(phenylsulfonyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target, leading to the desired biological effect. The exact pathways involved can vary depending on the specific context and application.
Comparación Con Compuestos Similares
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can be compared with other morpholine derivatives and sulfonyl-containing compounds. Similar compounds include:
4-(Phenylsulfonyl)morpholine: Lacks the methyl and ethyl groups, leading to different chemical and biological properties.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]piperidine: Contains a piperidine ring instead of a morpholine ring, resulting in different reactivity and applications.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
4-[1-(benzenesulfonyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C13H19NO3S/c1-12(14-7-9-17-10-8-14)11-18(15,16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clave InChI |
HDGMKHPJUAIZBL-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)C1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



